2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H7Cl2F3N2 |
|---|---|
Molecular Weight |
331.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H7Cl2F3N2/c15-10-3-1-8(5-11(10)16)12-7-21-6-9(14(17,18)19)2-4-13(21)20-12/h1-7H |
InChI Key |
AMEARDSXIGSIRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the imidazo[1,2-a]pyridine core.
- Introduction of the trifluoromethyl group at the 6-position.
- Attachment of the 3,4-dichlorophenyl substituent at the 2-position.
Several methods reported in the literature employ multi-component reactions, palladium-catalyzed cross-couplings, and halogenation followed by nucleophilic substitution or coupling reactions.
Stepwise Preparation Procedures
Formation of the Imidazo[1,2-a]pyridine Core
A common approach to synthesize the imidazo[1,2-a]pyridine scaffold is the condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic or neutral conditions.
- Method G (from RSC Medicinal Chemistry 2020): A substituted pyridin-2-amine reacts with substituted pyridine-2-carbaldehyde and 2-isocyanopentane in methanol with p-toluenesulfonic acid catalyst at 70 °C for 12 hours to form an intermediate imidazo[1,2-a]pyridine derivative. Purification is by silica gel chromatography.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 6-position can be introduced by starting with a 6-(trifluoromethyl)pyridine derivative or by selective trifluoromethylation of the imidazo[1,2-a]pyridine ring. Literature examples often begin with 6-(trifluoromethyl)pyridin-2-amine as a precursor to ensure regioselective incorporation of the trifluoromethyl substituent.
Halogenation and Subsequent Cross-Coupling to Attach the 3,4-Dichlorophenyl Group
Bromination: The 3-position of the imidazo[1,2-a]pyridine can be selectively brominated using N-bromosuccinimide (NBS) in acetonitrile at 30 °C for 5 hours, yielding 3-bromoimidazo[1,2-a]pyridine intermediates.
Suzuki or Buchwald-Hartwig Cross-Coupling: The 3-bromo intermediate undergoes palladium-catalyzed cross-coupling with 3,4-dichlorophenylboronic acid or 3,4-dichlorophenyl halides in the presence of ligands such as XantPhos and bases like tert-butoxide in toluene at 110 °C under nitrogen atmosphere. This step installs the 3,4-dichlorophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization to imidazo[1,2-a]pyridine | 2-Aminopyridine derivative + pyridine-2-carbaldehyde + 2-isocyanopentane, MeOH, TosOH, 70 °C, 12 h | Imidazo[1,2-a]pyridine core with trifluoromethyl substituent |
| 2 | Bromination | N-Bromosuccinimide (NBS), CH3CN, 30 °C, 5 h | 3-Bromo-imidazo[1,2-a]pyridine intermediate |
| 3 | Palladium-catalyzed cross-coupling | 3,4-Dichlorophenylboronic acid, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h, N2 | This compound |
Alternative Synthetic Approaches
Three-Component Aza-Friedel–Crafts Reaction
A novel method for synthesizing C3-substituted imidazo[1,2-a]pyridines involves a three-component aza-Friedel–Crafts reaction catalyzed by yttrium triflate (Y(OTf)3). This method allows the direct alkylation of imidazo[1,2-a]pyridines at the C3 position using aldehydes and amines under mild conditions with excellent functional group tolerance and atom economy.
While this method is efficient for C3-alkylation, its direct application to the synthesis of this compound is limited, as the target compound requires substitution at the 2-position with a dichlorophenyl group rather than alkylation at C3.
Peptide Coupling and Click Chemistry for Functionalization
Advanced synthetic routes utilize peptide coupling reagents (e.g., EDCI, HATU) and click chemistry to introduce various substituents on imidazo[1,2-a]pyridine derivatives, enabling the synthesis of complex analogs with biological activity. For example, coupling of 2-(3,4-dichlorophenyl)acetic acid with imidazo[1,2-a]pyridine amines followed by ring-closing reactions can furnish functionalized derivatives, although yields may be low.
Research Findings and Notes
The preparation of this compound requires careful control of regioselectivity, especially during halogenation and cross-coupling steps.
Use of palladium catalysts such as Pd2(dba)3 with bidentate ligands (XantPhos) and strong bases (t-BuONa) in aprotic solvents (toluene) at elevated temperatures (110 °C) is critical for efficient coupling with aryl halides.
The trifluoromethyl group is usually introduced early in the synthesis to avoid complications in later steps due to its electron-withdrawing nature and steric effects.
Alternative methods like Y(OTf)3-catalyzed aza-Friedel–Crafts reactions offer greener and more atom-economical routes but are more suited for alkylation rather than arylation at the 2-position.
Summary Table of Preparation Methods
| Method No. | Key Reaction Step | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Method G | Cyclization to imidazo[1,2-a]pyridine | 2-Aminopyridine + pyridine-2-carbaldehyde + 2-isocyanopentane, MeOH, TosOH, 70 °C | High yield, straightforward | Requires purification by chromatography |
| Halogenation | Bromination at C3 position | NBS, CH3CN, 30 °C | Selective bromination | Sensitive to reaction time and temperature |
| Cross-Coupling | Pd-catalyzed coupling with arylboronic acid | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, N2 | Efficient C-C bond formation | Requires inert atmosphere and expensive catalysts |
| Aza-Friedel–Crafts | C3-alkylation via three-component reaction | Y(OTf)3 catalyst, aldehydes, amines, air atmosphere | Mild, atom economical | Not directly applicable for 2-aryl substitution |
| Peptide Coupling and Ring Closure | Functionalization via coupling and cyclization | EDCI, HATU, hydrazine hydrate, tosyl chloride | Enables diverse derivatives | Low yields, multi-step process |
Chemical Reactions Analysis
C³-Alkylation via Three-Component Aza-Friedel–Crafts Reaction
This reaction enables selective alkylation at the C3 position using aldehydes and amines in the presence of Y(OTf)₃ as a Lewis acid catalyst .
Key Reaction Parameters
| Component | Details |
|---|---|
| Catalyst | Y(OTf)₃ (20 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Atmosphere | Air (no inert gas required) |
| Yield | 65–78% for derivatives with cyclic amines (e.g., morpholine, piperidine) |
Mechanistic Pathways
-
Path I : Aldehyde and amine form an iminium ion intermediate, which undergoes nucleophilic attack by the C3 position of the imidazo[1,2-a]pyridine .
-
Path II : Electrophilic activation of the aldehyde by Y(OTf)₃ generates a benzyl alcohol intermediate, followed by dehydration with the amine .
Functional Group Tolerance
-
Tolerates electron-donating (-OMe) and electron-withdrawing (-CF₃, -Cl) groups on the aryl aldehyde.
Electrophilic Thiolation at C3 Position
Reaction with aryl thiols introduces sulfur-containing groups at the C3 position.
Example Reaction
Substrate : 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reagent : p-Toluenethiol
Conditions :
Product :
2-(3,4-Dichlorophenyl)-3-(p-tolylthio)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Characterization :
Triflic Anhydride-Mediated Cyclization
This method constructs the imidazo[1,2-a]pyridine core from 2-chloropyridines and 2H-azirines .
Key Steps
-
Activation : 2H-Azirines react with triflic anhydride (Tf₂O) to form a 1-trifloyl-aziridin-2-yl triflate intermediate.
-
Cyclization : Reaction with 2-chloropyridines generates pyridinium salts, which cyclize upon treatment with Et₃N.
Scope :
-
Compatible with dichlorophenyl and trifluoromethyl substituents.
-
Yields: 15–85%, depending on electronic effects of substituents .
Copper-Catalyzed Oxidative Functionalization
Aerobic oxidative methods enable C–N bond formation using CuI catalysts .
Representative Reaction
Substrates :
-
2-Aminopyridine derivatives
-
α,β-Unsaturated ketones
Conditions :
-
Catalyst: CuI (10 mol%)
-
Oxidant: Air
-
Solvent: DMSO
Outcome :
Comparative Reactivity of Structural Analogues
| Compound | Reactivity at C3 Position | Key Differences |
|---|---|---|
| 2-(4-Chlorophenyl)-6-(trifluoromethyl) | Moderate | Reduced steric hindrance from Cl |
| 2-(3-Methoxyphenyl)-6-(trifluoromethyl) | High | Electron-donating -OMe enhances nucleophilicity |
Scientific Research Applications
2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a dichlorophenyl group and a trifluoromethyl group. The presence of the dichlorophenyl and trifluoromethyl groups enhances its lipophilicity and potentially alters its biological activity, making it a subject of interest in medicinal chemistry. The applications of this compound are primarily rooted in medicinal chemistry.
Scientific Research Applications
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological targets. These studies often utilize techniques to assess potential therapeutic applications.
Biological Activity
The biological activity of this compound remains an area for further investigation. Compounds containing the imidazo[1,2-a]pyridine scaffold have been reported to possess various biological activities.
Synthesis and Reactivity
Several synthetic routes have been developed for the preparation of this compound. The reactivity of this compound can be explored through various chemical transformations, which are essential for the synthesis of derivatives that may exhibit enhanced biological activities.
Structural Features and Comparison
The structural features of this compound and related compounds can be compared to understand the impact of different substituents on chemical behaviors and biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Similar core structure with different phenyl substitution | May exhibit different biological activities due to chlorine position |
| 2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Contains a methoxy group instead of dichloro | Potentially different solubility and bioactivity |
| 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | Lacks phenyl substitution | Focuses on the effect of trifluoromethyl group alone |
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Position 6 Modifications
Position 2 Modifications
- Compound 2j (3,4-Dichlorophenyl-substituted) : Retains the 3,4-dichlorophenyl group but lacks the CF₃ substituent. Demonstrates potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 65 µM), suggesting the dichlorophenyl moiety is critical for cholinesterase binding .
Pharmacological Activity
Cholinesterase Inhibition
The trifluoromethyl group at position 6 in the target compound may enhance metabolic stability and bioavailability compared to compound 2j. However, the absence of activity data for the target compound necessitates extrapolation from structurally related analogs.
Antimicrobial Activity
Imidazo[1,2-a]pyridines lacking additional nitrogens (e.g., the target compound) exhibit lower MIC values (1–2 µM) against bacterial strains compared to nitrogen-enriched analogs (e.g., imidazo[1,2-c]pyrimidines), highlighting the importance of the unmodified core for potency .
Structural and Crystallographic Insights
- The target compound’s 3,4-dichlorophenyl and CF₃ groups are expected to maintain similar stability.
- Hydrogen Bonding : The CF₃ group may participate in hydrophobic interactions or weak F⋯H bonds, while the dichlorophenyl group could engage in halogen bonding, enhancing target binding .
Biological Activity
2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This compound features a complex structure that may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C14H6Cl3F3N2
- Molecular Weight : 365.57 g/mol
- CAS Number : 866137-80-6
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit various degrees of biological activity against different pathogens and cancer cell lines.
Antimicrobial Activity
Recent investigations have highlighted the compound's potential as an antibacterial agent. For instance, related compounds have shown promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyridine scaffold can enhance antimicrobial potency.
Anticancer Activity
In vitro studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines. The mechanism often involves the inhibition of specific kinases implicated in cancer progression. For example, computational modeling has been employed to design kinase inhibitors based on the imidazo[1,2-a]pyridine framework, showing effectiveness against targets such as Bcr-Abl and VEGFR .
Case Studies
- Antibacterial Evaluation : A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antibacterial activity. Among these, compounds with trifluoromethyl substitutions showed enhanced activity against Mycobacterium tuberculosis , with MIC values significantly lower than traditional antibiotics like isoniazid .
- Kinase Inhibition : Another research effort focused on the design of inhibitors targeting kinases involved in cancer signaling pathways. The results indicated that certain modifications to the imidazo[1,2-a]pyridine structure could yield potent inhibitors with low nanomolar IC50 values against selected cancer cell lines .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine?
- Methodological Answer : Two primary approaches are validated:
- Microwave-assisted synthesis : Using α-haloketones and aminopyridines under microwave irradiation reduces reaction time (≤30 minutes) and improves yields (≥75%) compared to conventional heating. This method minimizes side reactions and enhances purity .
- Copper-catalyzed three-component coupling : Combines 2-aminopyridines, arylaldehydes, and alkynes in a one-pot reaction. Optimized with CuI (10 mol%) and DMF at 100°C, achieving moderate to high yields (50–85%). Ideal for introducing structural diversity at the pyridine ring .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR (e.g., DMSO-d6) identify substituent positions, with trifluoromethyl groups showing characteristic upfield shifts (~δ 120–125 ppm in C) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHClFN: calc. 339.01, found 339.02) .
- HPLC purity analysis : Reversed-phase C18 columns with UV detection at 254 nm ensure ≥95% purity, critical for biological assays .
Q. What biological activities have been reported for this compound?
- Methodological Answer :
- Antiproliferative activity : Analogues with 3,4-dimethoxyphenyl groups inhibit cancer cell lines (e.g., IC = 1.2–3.8 µM against MCF-7) via tubulin polymerization disruption .
- COX-2 inhibition : Substituents at C-3 (e.g., morpholine) enhance selectivity (SI > 200) by forming hydrogen bonds with COX-2's Arg513 .
- Agrochemical potential : Fluazaindolizine derivatives (e.g., 8-chloro variants) exhibit nematocidal activity by targeting acetylcholinesterase .
Advanced Research Questions
Q. How can researchers address low yields in traditional synthesis methods?
- Methodological Answer :
- Optimize microwave parameters : Adjust power (150–300 W) and solvent polarity (e.g., ethanol vs. DMF) to reduce decomposition. Pre-stirring reactants for 5 minutes before irradiation improves homogeneity .
- Catalyst screening : Test Pd/C or FeO nanoparticles for cross-coupling steps, which may enhance regioselectivity for the trifluoromethyl group .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative assay standardization : Use identical cell lines (e.g., HepG2) and protocols (MTT vs. ATP luminescence) to eliminate variability. For COX-2 studies, validate inhibition via Western blotting for PGES-1 suppression .
- Structural-activity re-evaluation : Compare X-ray crystallography data of analogues to identify critical interactions (e.g., 3,4-dichlorophenyl orientation in the ATP-binding pocket) .
Q. What computational methods predict the compound’s reactivity and regioselectivity?
- Methodological Answer :
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic aromatic substitution pathways. Electron density maps reveal preferential trifluoromethyl group activation at C-6 .
- Molecular docking (AutoDock Vina) : Simulate binding to CYP450 isoforms to predict metabolic stability. LogP values >3.5 correlate with improved blood-brain barrier penetration .
Q. What strategies improve pharmacokinetic properties without losing potency?
- Methodological Answer :
- Prodrug design : Introduce acetyl or phosphate groups at the pyridine nitrogen to enhance solubility. Hydrolysis in plasma restores activity (t = 2–4 hours) .
- PEGylation : Attach polyethylene glycol (MW 2000) to the imidazole ring via carbamate linkers, reducing hepatic clearance by 40% in rodent models .
Q. How to enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
- Methodological Answer :
- Fragment-based drug design : Screen truncated analogues (e.g., imidazo[1,2-a]pyridine core alone) against kinase panels. Introduce sulfonamide groups at C-2 to bias selectivity toward VEGFR-2 (K = 12 nM) .
- Alanine scanning mutagenesis : Identify key residues in off-target receptors (e.g., 5-HT) and modify substituents to sterically hinder binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
